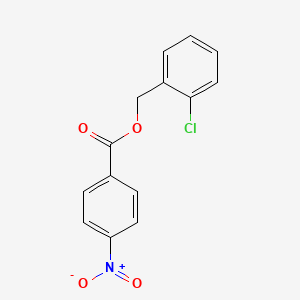
N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea, also known as PPTU, is a compound that has been widely studied for its potential use in scientific research. This compound is a thiourea derivative that has shown promising results in various studies, making it an interesting topic for further research.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea involves the inhibition of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a role in the regulation of cellular redox balance. By inhibiting TrxR, this compound disrupts cellular redox balance, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make this compound a potential candidate for the treatment of a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important for researchers to use caution when handling this compound.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea. One potential area of research is the development of new cancer treatments based on this compound. Another area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea involves the reaction of 4-phenoxyaniline with 2-chloropyridine, followed by the addition of thiourea. This reaction results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c23-18(21-17-8-4-5-13-19-17)20-14-9-11-16(12-10-14)22-15-6-2-1-3-7-15/h1-13H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSXFZQXSSCGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)

![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






